Product packaging for Methyl 5-amino-2-bromonicotinate(Cat. No.:CAS No. 1805616-77-6)

Methyl 5-amino-2-bromonicotinate

Cat. No.: B2998059
CAS No.: 1805616-77-6
M. Wt: 231.049
InChI Key: QJNOHDXVIAMFAC-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromonicotinate is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a methyl ester, an amino group, and a bromine atom at the 5, 2, and 3 positions, respectively. As a substituted nicotinate, it holds potential interest in medicinal chemistry and organic synthesis. However, detailed studies elaborating on its specific roles and applications are not widely published.

The following sections summarize the conceptual significance and potential roles of this compound based on its chemical structure, while noting the limited specific research findings available.

As a derivative of nicotinic acid (Vitamin B3), this compound belongs to a class of compounds with significant biological and chemical importance. The core pyridine ring is a common scaffold in pharmaceuticals. The presence of the amino and bromo substituents on this ring is expected to significantly influence its electronic properties, reactivity, and potential biological activity compared to the parent nicotinic acid. These functional groups offer specific sites for chemical modification, making such derivatives valuable in the synthesis of more complex molecules.

The structure of this compound suggests its potential as a versatile building block in organic synthesis. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments. The amino group can be a site for acylation, alkylation, or diazotization reactions, further expanding its synthetic utility. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. Despite this theoretical potential, specific, documented examples of its use in the synthesis of complex target molecules are not readily found in current research literature.

A comprehensive overview of current academic research trajectories specifically focused on this compound is challenging to construct due to the limited number of dedicated studies. By contrast, its isomer, Methyl 2-amino-5-bromonicotinate, is extensively researched as an intermediate for pharmaceuticals, agrochemicals, and materials. chemimpex.com It is plausible that this compound could be explored in similar areas, such as the development of novel bioactive molecules or functional materials. However, without published research, any discussion of its application remains speculative.

Table 1: Physicochemical Properties of this compound (Note: Detailed, experimentally verified data for this specific compound is limited. The table below is based on basic identifiers.)

PropertyValue
CAS Number 1805616-77-6
Molecular Formula C₇H₇BrN₂O₂
Synonyms Methyl 5-amino-2-bromopyridine-3-carboxylate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B2998059 Methyl 5-amino-2-bromonicotinate CAS No. 1805616-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNOHDXVIAMFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functionalization Studies of Methyl 5 Amino 2 Bromonicotinate

Electrophilic and Nucleophilic Reaction Chemistry

The pyridine (B92270) ring in methyl 5-amino-2-bromonicotinate is electron-deficient, which influences the reactivity of its substituents. The amino group at the 5-position and the bromine atom at the 2-position are key sites for electrophilic and nucleophilic reactions, respectively. nih.govresearchgate.net

Substitution Reactions at Bromine and Amino Sites

The bromine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone for introducing a variety of functional groups. For instance, in related 2-bromopyridine (B144113) systems, the bromine can be displaced by nucleophiles such as amines, thiols, and alkoxides. researchgate.net The amino group at the C-5 position, being a nucleophile itself, can undergo reactions with electrophiles. researchgate.net Acylation and alkylation of the amino group are common transformations, leading to the formation of amides and secondary or tertiary amines, respectively. These reactions are fundamental in diversifying the molecular structure and properties of the resulting compounds. mdpi.com

Oxidation and Reduction Pathways

The nitro group, often a precursor to the amino group in similar aromatic systems, can be readily reduced to an amino group. For instance, the electroreduction of a related nitro-containing heterocyclic compound proceeds via a six-electron reduction to form the corresponding amino derivative. mdpi.com While specific oxidation studies on this compound are not extensively detailed in the provided results, the amino group can, in principle, be oxidized. However, such reactions can be complex and may lead to a variety of products depending on the oxidizing agent and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the bromine atom. rsc.org

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck Reactions)

Palladium-catalyzed cross-coupling reactions are among the most utilized methods for the functionalization of aryl halides. rsc.org

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling the 2-bromo position with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly versatile for creating biaryl structures and has been successfully applied to various 2-bromopyridine derivatives. researchgate.netresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with 2-Bromopyridine Derivatives.

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventProductYield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂K₃PO₄Isopropanol/Water2-PhenylpyridineHigh
2Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidQuinolinealdoxime-Pd(II)-complexCs₂CO₃TolueneMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96

This table is illustrative and based on reactions with similar substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgresearchgate.net This reaction would allow for the substitution of the bromine atom in this compound with a wide range of primary and secondary amines, providing access to a diverse library of 2-amino-5-(substituted amino)nicotinates. rsc.orgrsc.org The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction could be used to introduce alkenyl groups at the 2-position of the pyridine ring, further expanding the structural diversity of derivatives obtainable from this compound.

Other Metal-Catalyzed Transformations for Pyridine Derivatives

Besides palladium, other transition metals like ruthenium, rhodium, iridium, cobalt, and copper can catalyze various transformations on pyridine derivatives. rsc.org For instance, ruthenium(II) has been shown to catalyze the conversion of 2-bromopyridines into 2-pyridones. nih.gov Copper-catalyzed reactions, such as Ullmann-type couplings, are also effective for forming C-N and C-O bonds with 2-bromopyridine substrates. researchgate.net Cobalt has been used in visible-light-driven C-H arylation of 2,2'-bipyridine, demonstrating the potential for direct functionalization of the pyridine ring under mild conditions. acs.org

Derivatization Strategies for Diverse Molecular Structures

The multiple reactive sites on this compound allow for a wide array of derivatization strategies to generate diverse molecular structures.

Sequential Functionalization: The different reactivity of the bromine atom and the amino group allows for selective and sequential reactions. For example, the bromine can first be subjected to a Suzuki-Miyaura coupling to introduce a new carbon-based substituent. Subsequently, the amino group can be acylated or alkylated to further modify the molecule. This stepwise approach enables the controlled synthesis of complex, highly substituted pyridine derivatives. researchgate.net

Modification of the Ester Group: The methyl ester functionality provides another handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alcohol moieties, or other carboxylic acid derivatives. This adds another layer of diversity to the potential products.

Ring-forming Reactions: The functional groups on the pyridine ring can also participate in cyclization reactions to form fused heterocyclic systems. For instance, the amino group and a suitably functionalized substituent introduced at the 2-position could undergo condensation to form a new ring.

Table 2: Potential Derivatization Reactions of this compound.

Reaction TypeReagent/CatalystFunctional Group TargetedPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseC-BrMethyl 5-amino-2-aryl-nicotinate
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC-BrMethyl 5-amino-2-(substituted amino)nicotinate
Heck ReactionAlkene, Pd catalyst, BaseC-BrMethyl 5-amino-2-alkenyl-nicotinate
AcylationAcyl chloride, Base-NH₂Methyl 5-acetamido-2-bromonicotinate
AlkylationAlkyl halide, Base-NH₂Methyl 5-(alkylamino)-2-bromonicotinate
HydrolysisAcid or Base-COOCH₃5-Amino-2-bromonicotinic acid
AmidationAmine, Coupling agent-COOH (after hydrolysis)5-Amino-2-bromo-N-substituted-nicotinamide

This table outlines potential transformations based on the known reactivity of the functional groups.

Introduction of Novel Functional Groups

The bromine atom at the 2-position of the pyridine ring is a prime site for the introduction of new functional groups, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org

One of the most widely employed methods is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoborane compound in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for creating new carbon-carbon bonds. For instance, this compound can be coupled with various arylboronic acids to synthesize 2-aryl-5-aminonicotinates. The general catalytic cycle for this transformation involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of ligands, such as bulky, electron-rich phosphines, can significantly enhance the efficiency and selectivity of the reaction. youtube.com

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction provides a direct route to 2-amino-substituted nicotinates, which are important scaffolds in medicinal chemistry. The reaction is catalyzed by a palladium complex and requires a base to facilitate the coupling. numberanalytics.com The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of amines and aryl halides. wikipedia.orgnumberanalytics.com

The introduction of other functional groups can also be achieved. For example, palladium-catalyzed reactions can be used to introduce alkynyl groups (Sonogashira coupling), cyano groups, and other functionalities at the 2-position. mdpi.com These transformations significantly expand the diversity of derivatives that can be synthesized from this compound.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization at the 2-Position

Coupling ReactionReactantCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, base2-Aryl-5-aminonicotinate
Buchwald-HartwigAminePd catalyst, base2-Amino-5-aminonicotinate derivative
SonogashiraTerminal alkynePd/Cu catalyst, base2-Alkynyl-5-aminonicotinate

Formation of Conjugates and Adducts through Amine Reactivity

The amino group at the 5-position of this compound is a nucleophilic center and can readily participate in a variety of reactions to form conjugates and adducts. msu.edu This reactivity is crucial for linking the core nicotinic acid scaffold to other molecules, including biomolecules and other synthetic fragments.

A common transformation is the acylation of the amino group. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is a straightforward and efficient way to introduce a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Another important reaction is sulfonylation , where the amino group reacts with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a key functional group in many pharmaceutical compounds.

The amino group can also undergo alkylation with alkyl halides. msu.edu However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines. mnstate.edu

Furthermore, the amino group can be used as a handle for the formation of various heterocyclic rings through condensation reactions with appropriate bifunctional reagents. This strategy is widely used in the synthesis of fused heterocyclic systems containing the pyridine core.

Table 2: Reactions Involving the 5-Amino Group

Reaction TypeReagentFunctional Group Formed
AcylationAcyl chloride/anhydrideAmide
SulfonylationSulfonyl chlorideSulfonamide
AlkylationAlkyl halideSecondary/tertiary amine
Reductive AminationAldehyde/ketone, reducing agentSecondary/tertiary amine

The dual reactivity of this compound, with the electrophilic character at the 2-position and the nucleophilic character at the 5-position, makes it a highly valuable and versatile intermediate for the synthesis of a diverse array of complex organic molecules.

Applications of Methyl 5 Amino 2 Bromonicotinate in Advanced Organic Synthesis

Strategic Use in the Construction of Complex Molecular Architectures

The strategic importance of methyl 5-amino-2-bromonicotinate lies in its capacity to serve as a scaffold for building intricate molecular frameworks. The presence of multiple reaction sites allows for sequential and regioselective modifications, enabling chemists to assemble complex structures with high precision. The bromo group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. This is a powerful tool for elaborating the pyridine (B92270) core with diverse aryl or alkyl substituents, leading to the synthesis of highly functionalized molecules.

Furthermore, the amino group can be readily transformed into a variety of other functionalities. It can be acylated, alkylated, or used as a handle for the introduction of other heterocyclic rings. This dual reactivity of the bromo and amino groups makes this compound an invaluable starting material for the synthesis of molecules with significant structural diversity and complexity.

Role as a Key Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. sigmaaldrich.com this compound serves as a pivotal precursor for the synthesis of a broad spectrum of these valuable compounds. sigmaaldrich.com

Facilitating the Synthesis of Substituted Pyridine Derivatives

The pyridine scaffold is a common motif in many biologically active compounds. This compound provides a direct route to a variety of substituted pyridine derivatives. The bromo substituent at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. For instance, Suzuki-Miyaura coupling with various arylboronic acids can yield a series of novel 2-aryl-5-aminonicotinates. mdpi.com These derivatives can exhibit interesting biological properties, and the ability to readily diversify the substituent at the 2-position is a significant advantage in structure-activity relationship (SAR) studies. mdpi.com

Formation of Fused Heterocyclic Systems (e.g., quinazolinone derivatives)

The reactivity of the amino and ester functionalities in this compound can be harnessed to construct fused heterocyclic systems. One notable example is the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds with a broad range of pharmacological activities, including antimicrobial and anticancer effects. nih.govnih.gov The synthesis often involves the reaction of an anthranilic acid derivative with a suitable cyclizing agent. While not a direct precursor to the core quinazolinone ring, the amino and ester groups on the pyridine ring of this compound can be chemically manipulated to participate in cyclization reactions, leading to the formation of pyridopyrimidinones, which are structural analogs of quinazolinones. The general strategy involves the conversion of the amino group into an amide, followed by intramolecular cyclization.

A general route to quinazolinone synthesis involves the reaction of 2-aminobenzamides with various C1 sources like methanol (B129727) in the presence of a catalyst. researchgate.net This highlights the type of cyclization chemistry that can be adapted for pyridine-based systems.

Integration into Diverse Heterocyclic Scaffolds (e.g., oxazoles, indoles, triazoles)

The versatility of this compound extends to its integration into a variety of other five-membered heterocyclic scaffolds, which are prevalent in many therapeutic agents. nih.govbritannica.comslideshare.net

Oxazoles: The synthesis of oxazole (B20620) derivatives often involves the cyclization of β-enamino ketoesters with hydroxylamine. nih.gov The amino group of this compound can be transformed into a suitable precursor that can then undergo cyclization to form a pyridyl-substituted oxazole. This allows for the incorporation of the pyridine moiety into a new heterocyclic system, potentially modulating its biological activity.

Indoles: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.commdpi.com The synthesis of indole derivatives can be achieved through various methods, and the functional groups of this compound can be utilized to construct an indole ring fused to the pyridine core or as a substituent on the indole. For example, the bromo group can be used in transition-metal-catalyzed reactions to form a bond with a suitable indole precursor.

Triazoles: Triazoles are another important class of heterocycles with diverse applications. The amino group of this compound can be converted into an azide, which can then participate in a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form a 1,2,3-triazole ring. Alternatively, the amino group can react with other reagents to form 1,2,4-triazole (B32235) systems. This provides a straightforward method for linking the pyridine core to other molecular fragments through a stable triazole linker.

Precursor in Target Molecule Synthesis for Research

Beyond its role in constructing diverse heterocyclic systems, this compound is a valuable precursor for the synthesis of specific target molecules intended for research purposes, particularly in the realm of medicinal chemistry.

Synthesis of Research Intermediates for Bioactive Molecules

The strategic placement of reactive handles on this compound makes it an ideal starting material for the synthesis of intermediates that are further elaborated into potential drug candidates. nih.govsigmaaldrich.com The bromo group allows for the introduction of various pharmacophores through cross-coupling reactions, while the amino group can be used to attach linkers or other functional groups that can interact with biological targets. uni.lu This modular approach enables the rapid generation of a library of related compounds for biological screening. The resulting substituted pyridine derivatives are often key intermediates in the synthesis of inhibitors for enzymes such as kinases or in the development of agents targeting specific receptors.

Applications in Agrochemical and Material Science Intermediate Development

This compound is a specialized organic molecule whose structural features, namely the pyridine ring, amino group, bromo substituent, and methyl ester, suggest its potential as a valuable intermediate in the development of novel agrochemicals and functional materials. While specific, direct applications in commercialized products are not extensively documented in publicly available literature, its constituent functional groups are prevalent in a variety of active compounds within these fields. The following sections explore the inferred potential of this compound based on the well-established roles of its structural motifs in agrochemical and material science.

Agrochemical Intermediates

The pyridine ring is a cornerstone of modern agrochemical design, found in a wide array of herbicides, insecticides, and fungicides. researchgate.net The nitrogen atom in the ring can enhance the systemic activity of a pesticide, allowing for its transport within the plant's vascular system. google.com This is a highly desirable trait for the effective control of pests and diseases. The presence and position of substituents on the pyridine ring are critical for defining the biological activity and selectivity of the resulting agrochemical.

The 5-amino group on the pyridine ring of this compound offers a key reaction site for the synthesis of more complex molecules. This amino group can be readily converted into a variety of other functional groups, or used to link the pyridine core to other molecular fragments, a common strategy in the development of new pesticidal compounds. For instance, the formation of amide or sulfonamide linkages is a frequent step in the synthesis of bioactive molecules. google.com

Furthermore, the bromo-substituent at the 2-position provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These powerful synthetic methods allow for the introduction of a wide range of aryl or alkyl groups, enabling the systematic modification of the molecule's structure to optimize its pesticidal activity. The development of trifluoromethylpyridine (TFMP) derivatives, for example, often involves the substitution of bromo- or iodo-pyridines. nih.gov

While direct evidence for the use of this compound is scarce, the combination of a reactive amino group and a displaceable bromine atom on a pyridine scaffold makes it a theoretically attractive building block for the synthesis of novel agrochemicals. Research in this area often focuses on creating libraries of related compounds for high-throughput screening to identify new lead structures.

Table 1: Potential Agrochemical Applications Based on Structural Motifs

Structural MotifPotential Role in AgrochemicalsRelevant Compound Classes
Pyridine RingSystemic activity, core scaffoldNeonicotinoids, Pyridine herbicides
5-Amino GroupSite for derivatization (e.g., amide formation)Diamide insecticides
2-Bromo GroupHandle for cross-coupling reactionsVarious synthetic pesticides

This table is illustrative and based on the known functions of the individual structural components of this compound in agrochemical science.

Material Science Intermediates

In the realm of material science, amino- and bromo-substituted aromatic compounds are valuable building blocks for the synthesis of functional organic materials. cymitquimica.com These materials can have applications in electronics, optics, and polymer science. The specific arrangement of functional groups in this compound suggests its potential utility in several areas.

The amino group can act as a hydrogen bond donor, which can influence the self-assembly and crystal packing of molecules. rsc.orgnih.gov This is a critical factor in the design of materials with specific optical or electronic properties. Furthermore, the amino group can be a precursor for the formation of polymers, such as polyamides or polyimides, which are known for their thermal stability and mechanical strength.

The bromo-substituent, as in agrochemical synthesis, is a key site for modification. Through reactions like Sonogashira or Heck coupling, it is possible to introduce conjugated systems, leading to the formation of organic dyes, non-linear optical (NLO) materials, or organic semiconductors. Boronic acid esters, which can be formed from bromo-substituted precursors, are used to create dynamic covalent bonds in vitrimers, a class of self-healing and recyclable polymers. mdpi.combohrium.com

Table 2: Potential Material Science Applications Based on Structural Motifs

Structural MotifPotential Role in Material SciencePotential Material Classes
Pyridine RingElectronic properties, ligand for metal complexesOrganic electronics, catalysts
5-Amino GroupHydrogen bonding, polymerization siteSupramolecular assemblies, high-performance polymers
2-Bromo GroupSite for cross-coupling reactionsConjugated polymers, functional dyes
Methyl EsterModifies solubility and electronic propertiesPrecursor for other functional groups

This table is illustrative and based on the known functions of the individual structural components of this compound in material science.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methodologies

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 5-amino-2-bromonicotinate. By mapping the carbon and hydrogen framework, NMR confirms the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of the methyl ester group (-OCH₃) would be expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent oxygen atom. The two aromatic protons on the pyridine (B92270) ring would appear as distinct doublets, with their specific chemical shifts influenced by the electronic effects of the bromo, amino, and methyl ester substituents. The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbonyl carbon of the ester, and the four unique carbons of the substituted pyridine ring. The use of advanced NMR techniques like ZZ-exchange can also probe chemical exchange on the second-to-hundreds of milliseconds time scale. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds like 5-Bromonicotinic acid. chemicalbook.com Actual experimental values may vary.

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
-OCH₃¹H~3.9Singlet
-NH₂¹HVariable (Broad Singlet)Singlet
Aromatic H¹H~8.0 - 8.5Doublet
Aromatic H¹H~8.5 - 9.0Doublet
-OCH₃¹³C~52-
Aromatic C¹³C~110 - 160-
C=O¹³C~165-

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include the N-H stretching vibrations of the primary amine group, typically seen as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net A strong absorption band corresponding to the C=O (carbonyl) stretch of the methyl ester group is expected around 1700-1730 cm⁻¹. Vibrations associated with the aromatic pyridine ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. Additionally, the C-Br stretching vibration is anticipated at lower wavenumbers, typically in the 500-700 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Data based on typical ranges for functional groups and spectra of related compounds like 2-amino-5-bromo-4-methylpyridine. researchgate.netnist.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Ester (-COOCH₃)C=O Stretch1700 - 1730
Aromatic RingC=C and C=N Stretch1400 - 1600
Ester (-COOCH₃)C-O Stretch1100 - 1300
BromoalkaneC-Br Stretch500 - 700

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. broadinstitute.org

For this compound (C₇H₇BrN₂O₂), the presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by 2 Da. The monoisotopic mass of the compound is calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). broadinstitute.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information by analyzing the resulting fragment ions. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₇H₇BrN₂O₂
Molecular Weight231.05 g/mol
Monoisotopic Mass229.9745 g/mol
Predicted Molecular Ion (M⁺) Peaks (m/z)~230 (for ⁷⁹Br) and ~232 (for ⁸¹Br)

Chromatographic Separation and Detection

Chromatographic techniques are vital for assessing the purity of this compound and for its quantification in complex samples. These methods separate the target compound from by-products, starting materials, and other analytes based on differential partitioning between a mobile phase and a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Due to the polarity and lower volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, a chemical derivatization step is typically required to convert the polar amine group into a less polar, more volatile derivative. researchgate.net A common approach involves a two-step derivatization, such as esterification followed by acylation (e.g., with pentafluoropropionic anhydride), to produce a derivative suitable for GC analysis. mdpi.comnih.gov

Once derivatized, the sample is injected into the GC, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS allows for the determination of purity by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. d-nb.info For quantification, stable-isotope labeled internal standards can be used to ensure high accuracy. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for analyzing non-volatile compounds in complex matrices, making it highly suitable for this compound. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer higher resolution and faster analysis times compared to conventional HPLC. mdpi.com

For analysis, the compound would typically be separated on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a formic acid additive to improve peak shape and ionization efficiency. nih.govnih.gov The eluent from the LC is directed into the mass spectrometer, which is often a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. This mode provides outstanding selectivity and sensitivity by monitoring a specific fragmentation transition from a precursor ion (the molecular ion of the analyte) to a product ion. nih.gov This specificity makes LC-MS/MS the method of choice for quantifying the compound in complex biological or environmental samples. mdpi.com

Table 4: Typical LC-MS/MS Method Parameters for Analysis Parameters are illustrative and would require optimization for the specific application and instrument.

ParameterTypical Condition
ChromatographyUHPLC
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, <2 µm) nih.gov
Mobile Phase AWater + 0.1% Formic Acid nih.gov
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid nih.gov
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM) nih.govnih.gov
Precursor Ion (Q1)m/z ~230 or ~232
Product Ion (Q3)Requires experimental determination

Diffraction and Surface Analysis Techniques

Diffraction and surface analysis are critical for characterizing the solid-state properties of a compound. While diffraction reveals the long-range atomic order within a crystal, surface techniques probe the material's topography, composition, and morphology at the micro- and nanoscale.

Single-crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms arranged in a regular lattice, is measured and analyzed. From this pattern, researchers can calculate the exact coordinates of each atom in the unit cell—the basic repeating unit of the crystal.

This analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions (lattice parameters). Furthermore, it provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the molecule's conformation in the solid state. Intermolecular interactions, such as hydrogen bonding or stacking, that dictate the crystal packing can also be thoroughly mapped.

For this compound, a complete single-crystal XRD study would provide unambiguous proof of its structure, detailing the planarity of the pyridine ring and the orientation of its amino, bromo, and methyl ester substituents. However, a review of current scientific literature indicates that a complete, published crystallographic dataset for this compound is not available. The expected parameters from such an analysis are listed in the table below.

Interactive Data Table: Crystallographic Data for this compound

ParameterValueDescription
Chemical FormulaC₇H₇BrN₂O₂The elemental composition of the molecule. scbt.com
Molecular Weight231.05 g/mol The mass of one mole of the compound. scbt.com
Crystal SystemNot available in published literatureThe crystal family to which the compound belongs (e.g., Monoclinic, Orthorhombic).
Space GroupNot available in published literatureThe mathematical group describing the symmetry of the crystal's unit cell.
a (Å)Not available in published literatureThe length of the 'a' axis of the unit cell.
b (Å)Not available in published literatureThe length of the 'b' axis of the unit cell.
c (Å)Not available in published literatureThe length of the 'c' axis of the unit cell.
α (°)Not available in published literatureThe angle between the 'b' and 'c' axes.
β (°)Not available in published literatureThe angle between the 'a' and 'c' axes.
γ (°)Not available in published literatureThe angle between the 'a' and 'b' axes.
Volume (ų)Not available in published literatureThe volume of the unit cell.
ZNot available in published literatureThe number of molecules per unit cell.
Calculated DensityNot available in published literatureThe theoretical density derived from the XRD data.

The surface properties of a crystalline material are crucial for understanding its behavior in various applications, from reaction kinetics to formulation. Advanced microscopic and spectroscopic techniques are used to characterize these features.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and the chemical and electronic state of the elements within a material. When applied to this compound, XPS would not only confirm the presence of carbon, nitrogen, oxygen, and bromine on the surface but could also distinguish between the different chemical environments of the atoms. For instance, it could differentiate the nitrogen atom of the pyridine ring from the nitrogen in the amino group based on subtle shifts in their core electron binding energies.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It is an invaluable tool for visualizing the morphology (shape and structure), size, and surface texture of crystalline powders. For this compound, SEM analysis would reveal the habit of the crystals (e.g., needles, plates, prisms) and their size distribution. When coupled with Energy-Dispersive X-ray spectroscopy (EDX), SEM can also perform elemental analysis, mapping the distribution of elements like bromine across the crystal surfaces. rdlab137.it

Atomic Force Microscopy (AFM): AFM provides ultra-high-resolution, three-dimensional surface imaging at the nanoscale. It uses a mechanical probe to scan the sample surface, allowing for the measurement of surface roughness and the visualization of topographical features like crystal steps, growth spirals, or defects. AFM would allow for a quantitative characterization of the surface smoothness of this compound crystals under near-native conditions. mdpi.com

Transmission Electron Microscopy (TEM): While SEM looks at the surface, TEM is used to investigate the internal structure of a material. A high-energy electron beam is transmitted through an ultra-thin sample. For crystalline materials like this compound, TEM can be used to obtain electron diffraction patterns, which provide information about the crystal structure and can reveal the presence of different crystalline phases or defects within the material.

Interactive Data Table: Potential Applications of Surface Characterization Techniques for this compound

TechniqueInformation Provided
XPS Confirms surface elemental composition (C, N, O, Br); determines the chemical state and electronic environment of each element (e.g., pyridine N vs. amino N). researchgate.net
SEM Visualizes crystal morphology, particle size, and surface texture; provides qualitative elemental mapping of the surface when combined with EDX. rdlab137.it
AFM Generates high-resolution 3D topographical maps of the crystal surface; quantifies surface roughness and identifies nanoscale features like growth defects. mdpi.com
TEM Examines internal crystal structure and detects lattice defects or dislocations; provides electron diffraction patterns to confirm crystallinity and orientation.

Hyphenated and Multidimensional Analytical Systems

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method online, providing a powerful tool for analyzing complex mixtures. chromatographytoday.comnih.gov This approach allows for the separation of individual components, followed immediately by their identification and quantification.

For a compound like this compound, which is often an intermediate in multi-step syntheses, these techniques are essential for assessing purity, identifying by-products, and studying reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used hyphenated techniques. nih.gov High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their differential interactions with a stationary and a mobile phase. The separated components then flow directly into a mass spectrometer, which serves as the detector. The MS provides the mass-to-charge ratio of the analyte, giving its molecular weight. Tandem mass spectrometry (MS/MS) can further fragment the molecule to yield structural information. For this compound, LC-MS would be the method of choice for determining its purity in a crude reaction mixture and for identifying any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatography column before entering the mass spectrometer. ijarnd.com Given the melting point (143-146°C) and predicted boiling point of this compound, GC-MS could potentially be used for its analysis, likely after a derivatization step to increase its volatility and thermal stability. sigmaaldrich.com

Other Hyphenated Systems: Techniques like LC-NMR and LC-FTIR also exist, coupling liquid chromatography with Nuclear Magnetic Resonance or Fourier-Transform Infrared spectroscopy, respectively. chromatographytoday.comnih.gov These provide even more detailed structural information on separated components directly, though they are generally less sensitive than mass spectrometry.

Interactive Data Table: Application of Hyphenated Systems for this compound Analysis

Hyphenated SystemSeparation PrincipleDetection PrinciplePrimary Application for this compound
LC-MS Differential partitioning between a liquid mobile phase and a solid stationary phase.Measurement of mass-to-charge ratio. nih.govPurity assessment, identification of synthesis by-products and metabolites, and precise quantification.
GC-MS Differential partitioning between a gas mobile phase and a liquid/solid stationary phase.Measurement of mass-to-charge ratio. ijarnd.comAnalysis of volatile impurities; potential for quantification if the compound is sufficiently volatile/stable.
LC-PDA/UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Measurement of light absorbance over a range of wavelengths. rjpn.orgRoutine purity checks and quantification, often used as a standard HPLC detector before MS.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Methyl 5-amino-2-bromonicotinate?

  • Methodological Answer : A robust synthesis protocol should include detailed reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps. For example, emphasizes the need to document experimental procedures thoroughly to ensure reproducibility . highlights intermediate steps in synthesizing related bromonicotinate derivatives, such as bromination and esterification, which can be adapted for this compound . Key parameters to report: reaction time, yield, and spectroscopic validation (e.g., NMR, IR).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the bromine substitution pattern and methyl ester functionality. lists purity standards (>95% by HPLC) for structurally similar compounds, which can guide analytical validation .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity using reverse-phase HPLC with UV detection (e.g., 254 nm).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
    • Reference experimental protocols in for reporting these data in publications .

Q. How should researchers identify and mitigate common impurities in this compound?

  • Methodological Answer : Impurities often arise from incomplete bromination or ester hydrolysis. Use TLC or HPLC to track reaction progress. lists incompatibility issues with certain solvents (e.g., acetone), which may degrade intermediates; avoid these during synthesis . For purification, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling). suggests analogous bromopyridine syntheses requiring controlled heating and inert atmospheres .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or sampling at intervals. Adjust stoichiometry if intermediates (e.g., 5-bromonicotinic acid) are detected in excess.
    • Use statistical tools (ANOVA) to identify significant factors, as recommended in for meta-analytical approaches .

Q. How can contradictory literature data on the reactivity of this compound be resolved?

  • Methodological Answer :

  • Systematic Review : Follow ’s guidelines to aggregate studies, assess biases (e.g., solvent purity, catalyst sources), and perform sensitivity analysis .
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., identical reagents, equipment calibration). For example, discrepancies in bromination efficiency may stem from trace moisture levels, as noted in for moisture-sensitive analogs .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in drug discovery?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the ester group) and compare bioactivity. outlines steps for functionalizing brominated nicotinic acid derivatives .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity. Pair with in vitro assays (e.g., enzyme inhibition) to validate hypotheses.
    • ’s framework for mixed-methodology research questions can guide experimental design .

Q. How can the stability of this compound be assessed under varying storage and reaction conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 4–8 weeks. Monitor degradation via HPLC and LC-MS.
  • pH Stability : Test solubility and stability in buffers (pH 3–10). notes that some brominated pyridines degrade under acidic conditions, necessitating neutral storage .

Data Reporting and Validation

Q. What are the best practices for reporting synthetic and analytical data in publications?

  • Methodological Answer : Per , include:

  • Experimental Section : Detailed procedures for synthesis, purification, and characterization. Limit main text to critical data (e.g., 5 compounds); place additional results in supplementary materials .
  • Supporting Information : Raw spectral data (NMR peaks, HPLC chromatograms), crystallographic files (if applicable), and reproducibility checks (e.g., triplicate runs).
    • Use ACS or IUPAC formatting guidelines (see for citation standards) .

Tables for Quick Reference

Parameter Recommended Method Key Evidence
Purity ValidationHPLC (≥95%)
Reaction MonitoringIn-situ IR or TLC
Degradation AnalysisAccelerated Stability Testing
Meta-Analysis of DataPRISMA Guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.